molecular formula C12H8BrF3N2O B8771513 1-(4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

1-(4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

Cat. No. B8771513
M. Wt: 333.10 g/mol
InChI Key: SGRVEXVUMRUENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199994B2

Procedure details

1-(2,5-dibromophenyl)-3-methyl-1H-pyrazole (23.0 g, 73 mmol) from Step 1 was dissolved in 200 mL of THF and cooled to 0° C. i-Propyl magnesium chloride (2.0 M in THF, 40 mL) was added dropwise and the reaction was stirred for 45 min, then ethyl trifluoroacetate (10.5 mL) was added. The reaction was stirred for 30 min at 0° C., then 10% HCl is added dropwise (400 mL). The reaction was extracted with water and EtOAc, washed with brine, dried over Na2SO4, filtered, and then concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 1-(4-bromo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone.
Name
1-(2,5-dibromophenyl)-3-methyl-1H-pyrazole
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[N:9]1[CH:13]=[CH:12][C:11]([CH3:14])=[N:10]1.C([Mg]Cl)(C)C.[F:20][C:21]([F:28])([F:27])[C:22](OCC)=[O:23].Cl>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:22](=[O:23])[C:21]([F:28])([F:27])[F:20])=[C:3]([N:9]2[CH:13]=[CH:12][C:11]([CH3:14])=[N:10]2)[CH:4]=1

Inputs

Step One
Name
1-(2,5-dibromophenyl)-3-methyl-1H-pyrazole
Quantity
23 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)N1N=C(C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 min at 0° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with water and EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by normal phase silica gel column chromatography (EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C(F)(F)F)=O)N1N=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.